molecular formula C11H19Cl2N3O2 B6273571 2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride CAS No. 2059949-72-1

2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride

Cat. No. B6273571
CAS RN: 2059949-72-1
M. Wt: 296.2
InChI Key:
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Description

2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride (MAD) is a synthetic compound with a wide range of applications in scientific research. MAD is a versatile compound that has been used in various areas of research, including biochemistry, physiology, pharmacology, and toxicology. MAD has been studied for its potential as a therapeutic agent and for its ability to modulate cellular processes. MAD has also been used in laboratory experiments as a model compound for studying the effects of different compounds on biological systems.

Mechanism of Action

2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride acts as a modulator of cellular processes, such as cell proliferation and differentiation. This compound binds to proteins, enzymes, and other macromolecules, and alters their activity. This compound also binds to receptors, and modulates their activity. This compound also binds to DNA, and modulates the expression of genes.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of proteins, enzymes, and other macromolecules. This compound has also been shown to modulate the activity of receptors and to modulate the expression of genes. This compound has been shown to be an effective modulator of cell proliferation and differentiation. This compound has also been shown to be an effective modulator of metabolic processes, such as glucose uptake and fatty acid oxidation.

Advantages and Limitations for Lab Experiments

2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride has a number of advantages for laboratory experiments. This compound is a highly soluble compound, making it easy to work with in laboratory experiments. This compound is also a relatively stable compound, making it suitable for long-term storage and use in laboratory experiments. This compound is also relatively inexpensive, making it cost-effective for use in laboratory experiments. The main limitation of this compound is that it is a synthetic compound, and its effects on biological systems may not be the same as those of natural compounds.

Future Directions

Future research on 2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride could focus on its potential as a therapeutic agent. This compound could be studied for its ability to modulate cellular processes, such as cell proliferation and differentiation. This compound could also be studied for its ability to modulate metabolic processes, such as glucose uptake and fatty acid oxidation. This compound could also be studied for its potential to modulate the expression of genes. This compound could also be studied for its potential to modulate the activity of receptors. Additionally, this compound could be studied for its potential to interact with other compounds, such as proteins, enzymes, and other macromolecules.

Synthesis Methods

2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride is synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Ugi four-component reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde and an amine to form a β-amino-aldehyde. The Michael addition reaction involves the reaction of an α,β-unsaturated aldehyde and an amine to form a β-amino-aldehyde. The Ugi four-component reaction involves the reaction of an aldehyde, an amine, an acid, and an isocyanide to form an amide.

Scientific Research Applications

2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride has been used in a variety of scientific research applications, including biochemistry, physiology, pharmacology, and toxicology. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other macromolecules. In physiology, this compound has been used to study the effects of different compounds on cellular processes, such as cell proliferation and differentiation. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of various compounds. In toxicology, this compound has been used to study the toxicity of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride' involves the reaction of 3-methylazetidine-3-carboxylic acid with oxan-4-ol to form the intermediate compound, which is then reacted with thionyl chloride and sodium azide to form the final product. The dihydrochloride salt is obtained by reacting the product with hydrochloric acid.", "Starting Materials": [ "3-methylazetidine-3-carboxylic acid", "oxan-4-ol", "thionyl chloride", "sodium azide", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylazetidine-3-carboxylic acid is reacted with oxan-4-ol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with thionyl chloride and sodium azide to form the final product, 2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole.", "Step 3: The final product is then reacted with hydrochloric acid to obtain the dihydrochloride salt of the compound, 2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride." ] }

CAS RN

2059949-72-1

Molecular Formula

C11H19Cl2N3O2

Molecular Weight

296.2

Purity

90

Origin of Product

United States

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